Upadacitinib-15N,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

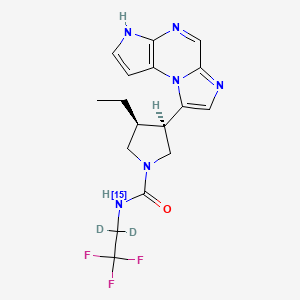

Properties

Molecular Formula |

C17H19F3N6O |

|---|---|

Molecular Weight |

383.37 g/mol |

IUPAC Name |

(3S,4R)-N-(1,1-dideuterio-2,2,2-trifluoroethyl)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-(15N)carboxamide |

InChI |

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1/i9D2,24+1 |

InChI Key |

WYQFJHHDOKWSHR-GEFHDYSMSA-N |

Isomeric SMILES |

[2H]C([2H])(C(F)(F)F)[15NH]C(=O)N1C[C@H]([C@H](C1)C2=CN=C3N2C4=C(NC=C4)N=C3)CC |

Canonical SMILES |

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Upadacitinib-15N,d2: A Technical Guide

This guide provides an in-depth analysis of the isotopic purity of Upadacitinib-15N,d2, a critical aspect for its use in research and clinical applications. Ensuring high isotopic enrichment is paramount for the accuracy of studies involving this stable isotope-labeled standard. This document outlines the typical data presentation for isotopic purity, detailed experimental protocols for its determination, and relevant biological and analytical workflows.

Data Presentation: Isotopic Purity and Enrichment

The isotopic purity of this compound is determined by quantifying the relative abundance of all isotopic species. This data is typically provided in a Certificate of Analysis from the supplier. While specific batch data is not publicly available, the following table represents a typical format for presenting such information.

| Parameter | Specification | Result | Method |

| Chemical Purity | ≥98.0% | 99.5% | HPLC |

| Isotopic Enrichment (¹⁵N) | ≥99 atom % ¹⁵N | 99.2 atom % ¹⁵N | Mass Spectrometry |

| Isotopic Enrichment (²H) | ≥98 atom % ²H (d2) | 98.5 atom % ²H (d2) | Mass Spectrometry / ¹H NMR |

| Isotopologue Distribution | Mass Spectrometry | ||

| d0 | Report | 0.1% | |

| d1 | Report | 1.2% | |

| d2 | Report | 98.5% | |

| d3+ | Report | <0.2% | |

| ¹⁵N Incorporation | Report | 99.2% | Mass Spectrometry |

Experimental Protocols

The determination of isotopic purity for labeled compounds like this compound relies on sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.[1][2]

Protocol 1: Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to determine the isotopic enrichment and distribution of deuterated and ¹⁵N-labeled compounds.[3][4]

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions to determine the linear range of detection. A typical working concentration is 1 µg/mL.

2. Chromatographic Conditions:

-

LC System: UPLC or HPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Data Acquisition: Profile mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 400 °C.

4. Data Analysis:

-

Extract the ion chromatograms for the unlabeled Upadacitinib (C₁₇H₁₉F₃N₆O, MW: 380.38) and the labeled this compound (C₁₇H₁₇D₂F₃N₅¹⁵NO, MW: 383.38).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by expressing the peak area of the desired labeled species as a percentage of the sum of the peak areas of all identified isotopic species.

Protocol 2: Structural Confirmation and Site of Labeling by NMR Spectroscopy

NMR spectroscopy is the gold standard for confirming the position of isotopic labels.[1]

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

2. ¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard ¹H NMR.

-

Analysis: Compare the spectrum of the labeled compound to that of an unlabeled reference standard. The absence or significant reduction of signals at specific chemical shifts confirms the location of deuterium incorporation.

3. ¹⁵N NMR Spectroscopy:

-

Spectrometer: Equipped with a nitrogen-sensitive probe.

-

Experiment: ¹⁵N NMR (can be a direct observe experiment or an inverse-detected experiment like ¹H-¹⁵N HSQC).

-

Analysis: The presence of a signal in the ¹⁵N spectrum confirms the incorporation of the ¹⁵N label. The chemical shift can provide information about the electronic environment of the nitrogen atom.

4. ²H NMR Spectroscopy:

-

Spectrometer: Equipped with a deuterium probe.

-

Experiment: Direct ²H NMR.

-

Analysis: A signal in the ²H spectrum directly confirms the presence of deuterium. The chemical shift corresponds to the position of the deuterium atom(s).

Mandatory Visualizations

Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). By inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines that are dependent on the JAK-STAT pathway. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.

Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization and quality control of isotopically labeled Upadacitinib.

Caption: Workflow for isotopic purity analysis of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Upadacitinib-15N,d2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the analytical specifications and methodologies for Upadacitinib-15N,d2, an isotopically labeled internal standard crucial for the quantitative analysis of the Janus kinase (JAK) 1 inhibitor, Upadacitinib.

Upadacitinib is a selective JAK1 inhibitor used in the treatment of several autoimmune disorders.[1][2] The development and validation of robust analytical methods are paramount for pharmacokinetic studies, drug monitoring, and quality control. This compound, with its stable isotope labels, serves as an ideal internal standard in mass spectrometry-based assays, ensuring accuracy and precision.

Physicochemical Properties and Specifications

This compound is the ¹⁵N and deuterated analog of Upadacitinib.[1][2] Its chemical and physical properties are summarized below. Data presented is a compilation from various suppliers and analytical studies.

| Property | Value | Source |

| Chemical Name | (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl-1,1-d2)pyrrolidine-1-carboxamide-¹⁵N | [3] |

| Molecular Formula | C₁₇H₁₇D₂F₃N₅¹⁵NO | |

| Molecular Weight | 383.38 g/mol | |

| Appearance | White to light yellow solid | |

| Purity (LCMS) | ≥98% (Typical) | |

| Isotopic Enrichment | ≥98% for ²H (D), ≥98% for ¹⁵N (Typical) | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. |

Note: Specifications may vary between different manufacturers. A Certificate of Analysis with lot-specific data should always be consulted.

Analytical Methodologies: LC-MS/MS for Quantification

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of Upadacitinib in human plasma, utilizing this compound as an internal standard. This method is crucial for clinical and preclinical studies.

Experimental Protocol

1. Sample Preparation:

-

A simple protein precipitation method is employed for plasma samples.

-

To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the assay).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

-

Column: Waters Xbridge BEH C18 column (4.6 × 100 mm, 2.5 µm).

-

Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).

-

Flow Rate: 0.40 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Upadacitinib: Precursor ion > Product ion (specific m/z values to be determined during method development).

-

This compound: Precursor ion > Product ion (shifted m/z values corresponding to the isotopic labels).

-

4. Calibration and Quality Control:

-

A calibration curve is established over a range of 0.5-200 ng/mL.

-

Quality control samples at low, medium, and high concentrations are analyzed to ensure accuracy and precision.

-

Inter- and intra-day precision should be less than 15%.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the release of a this compound batch.

Caption: Quality control workflow for this compound.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a critical role in the signaling of numerous cytokines and growth factors involved in inflammatory and immune processes. The inhibition of JAK1 by Upadacitinib disrupts the downstream signaling cascade, primarily the Signal Transducer and Activator of Transcription (STAT) pathway.

Caption: Inhibition of the JAK-STAT pathway by Upadacitinib.

This guide provides a foundational understanding of the technical aspects of this compound. For specific applications, researchers should refer to the detailed Certificate of Analysis provided by the manufacturer and conduct appropriate method validation.

References

Commercial Suppliers and Technical Guide for Upadacitinib-15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical applications of Upadacitinib-15N,d2, a stable isotope-labeled internal standard for the selective Janus kinase 1 (JAK1) inhibitor, Upadacitinib. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioanalytical studies.

Introduction to Upadacitinib and its Labeled Analog

Upadacitinib is a potent and selective JAK1 inhibitor that has been approved for the treatment of several autoimmune and inflammatory diseases. By targeting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines involved in the pathogenesis of these conditions.[1] this compound is a stable isotope-labeled version of Upadacitinib, which serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of stable isotopes provides a mass shift that allows for clear differentiation from the unlabeled analyte, ensuring accurate and precise quantification in complex biological matrices.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound for research and development purposes. While specific product details such as purity and isotopic enrichment may vary by batch and supplier, the following companies are recognized commercial sources. It is strongly recommended to request a Certificate of Analysis (CoA) from the supplier to obtain batch-specific quantitative data.

| Supplier | Website | Product Information |

| Selleck Chemicals | --INVALID-LINK-- | Offers Upadacitinib and related compounds. |

| MedChemExpress | --INVALID-LINK-- | Provides a Certificate of Analysis with purity data for their products.[2] |

| Simson Pharma Limited | --INVALID-LINK-- | Lists this compound and states that a Certificate of Analysis accompanies their products.[3][4] |

| Pharmaffiliates | --INVALID-LINK-- | Provides the molecular formula and weight for this compound.[5] |

| CymitQuimica | --INVALID-LINK-- | Lists various quantities of this compound for sale. |

| Clinivex | --INVALID-LINK-- | A supplier of various research chemicals, including this compound. |

| LGC Standards | --INVALID-LINK-- | A provider of reference materials, listing Upadacitinib-D2,15N. |

Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, with a particular selectivity for JAK1. JAKs are intracellular tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines and growth factors that are central to immune function and inflammation.

The binding of a cytokine to its receptor on the cell surface initiates a cascade of events within the JAK-STAT signaling pathway. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory responses. By inhibiting JAK1, Upadacitinib effectively blocks this signaling cascade, leading to a reduction in the production of inflammatory mediators.

Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of Upadacitinib.

Experimental Protocols: Bioanalytical Quantification of Upadacitinib using this compound as an Internal Standard

The primary application of this compound is as an internal standard (IS) for the quantification of Upadacitinib in biological samples by LC-MS/MS. The following is a representative protocol adapted from published methods for the analysis of Upadacitinib in plasma.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex for 30 seconds.

-

Add 400 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A gradient elution is typically employed to ensure good separation. An example gradient could be:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Upadacitinib: m/z 381.2 → 256.1 (quantifier), m/z 381.2 → 134.1 (qualifier).

-

This compound (IS): m/z 384.2 → 259.1 (quantifier).

-

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed. It is crucial to optimize these transitions on the specific mass spectrometer being used.

-

The workflow for a typical bioanalytical method using an internal standard is depicted below.

Caption: A typical workflow for a bioanalytical assay using an internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Upadacitinib in preclinical and clinical research. This technical guide provides a summary of commercial suppliers, the mechanism of action of Upadacitinib, and a representative bioanalytical protocol for its quantification. Researchers should always obtain a Certificate of Analysis from their chosen supplier for detailed quantitative information and validate all analytical methods according to regulatory guidelines.

References

Navigating the Solubility Landscape of Upadacitinib-15N,d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the isotopically labeled Janus kinase (JAK) inhibitor, Upadacitinib-15N,d2. While specific solubility data for this labeled compound is not publicly available, this guide leverages extensive data on the parent compound, Upadacitinib. It is a well-established principle in medicinal chemistry that isotopic labeling, such as the incorporation of 15N and deuterium, does not significantly alter the physicochemical properties of a molecule, including its solubility. Therefore, the data presented herein for Upadacitinib serves as a robust and reliable proxy for its isotopically labeled counterpart.

This guide presents quantitative solubility data in a variety of relevant solvents, details established experimental protocols for solubility determination, and visualizes the key signaling pathway modulated by this potent inhibitor.

Quantitative Solubility Data

The solubility of Upadacitinib has been characterized in a range of organic and aqueous solvents. The following tables summarize the available quantitative data to facilitate easy comparison for formulation development and experimental design.

Table 1: Solubility of Upadacitinib in Organic Solvents

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~30 - 76 | Readily soluble.[1][2] Some sources indicate up to 76 mg/mL in fresh, anhydrous DMSO.[2] |

| Dimethyl Formamide (DMF) | ~30 | Soluble.[3] |

| Ethanol | 76 | Soluble.[2] |

Table 2: Solubility of Upadacitinib in Aqueous Media

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Notes |

| Water | - | - | Insoluble / 0.0707 | Practically insoluble. |

| Aqueous Buffers | 2 - 9 | 37 | <0.2 - 38 | Solubility is pH-dependent. |

| 0.1 N HCl | 2.57 | 37 | 38.4 ± 1.5 | High solubility in acidic conditions. |

| 50 mM Phosphate Buffer | 3.08 | 37 | 10.5 ± 0.1 | |

| Aqueous Media | 7.5 | 37 | 0.191 | Minimum solubility observed in this pH range. |

| 1:1 DMSO:PBS | 7.2 | - | ~0.50 | For creating aqueous working solutions, it is recommended to first dissolve in DMSO and then dilute. |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for drug development. The two primary methods employed are the kinetic and thermodynamic (shake-flask) solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be representative of initial dissolution in an aqueous environment.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: The plate is sealed and shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 - 2 hours).

-

Precipitation Detection: The presence of precipitate is detected by measuring the turbidity of the solution using nephelometry or by UV/Vis spectrophotometry after filtration or centrifugation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound, which is a fundamental physicochemical property. It is considered the "gold standard" for solubility measurement.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., water, buffer of a specific pH).

-

Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Mechanism of Action and Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are pivotal in inflammation and immune responses. By inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines involved in various autoimmune diseases.

The canonical JAK-STAT signaling pathway, which is inhibited by Upadacitinib, is illustrated below.

Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a research compound like this compound is depicted in the following diagram.

Caption: A typical workflow for determining the solubility of a pharmaceutical compound.

References

The Role of Upadacitinib-15N,d2 in Advancing JAK1 Inhibition Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, with a special focus on the application of its stable isotope-labeled form, Upadacitinib-15N,d2, in preclinical and clinical research. This document will detail the mechanism of action of upadacitinib, its interaction with the JAK-STAT signaling pathway, and the critical role of this compound in the bioanalytical methods required for its development.

Introduction to Upadacitinib and JAK1 Inhibition

Upadacitinib is an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] By selectively targeting JAK1, upadacitinib modulates the immune response and has demonstrated efficacy in the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1] The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and TYK2.[] Selective inhibition of JAK1 is hypothesized to provide therapeutic benefits while minimizing side effects associated with the inhibition of other JAK isoforms.[]

The therapeutic action of upadacitinib is achieved by blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are crucial for the downstream signaling of various cytokines and growth factors involved in inflammation and immune function.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.

The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression.

Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAK1 and preventing the phosphorylation of STATs. This action effectively dampens the inflammatory response driven by various cytokines.

Figure 1: Upadacitinib's Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data

In Vitro Inhibitory Potency of Upadacitinib

The following table summarizes the half-maximal inhibitory concentrations (IC50) of upadacitinib against the four JAK isoforms.

| JAK Isoform | IC50 (μM) in Enzymatic Assays | IC50 (nM) in Cellular Assays |

| JAK1 | 0.043 | 47 |

| JAK2 | 0.12 | - |

| JAK3 | 2.3 | - |

| TYK2 | 4.7 | - |

Pharmacokinetic Parameters of Upadacitinib

The pharmacokinetic profile of upadacitinib has been characterized in healthy subjects and patients with rheumatoid arthritis.

| Parameter | Value (Immediate-Release Formulation) | Value (Extended-Release Formulation) |

| Tmax (Time to Peak Plasma Concentration) | ~1-2 hours | ~2-4 hours |

| Terminal Elimination Half-life (t½) | ~6-16 hours | ~9-14 hours |

| Protein Binding | ~52% | ~52% |

| Metabolism | Primarily by CYP3A, with a minor contribution from CYP2D6 | Primarily by CYP3A, with a minor contribution from CYP2D6 |

| Excretion | ~20% as unchanged drug in urine | ~20% as unchanged drug in urine |

The Role of this compound in Bioanalysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for pharmacokinetic and therapeutic drug monitoring studies. This compound serves as an ideal internal standard for the quantification of upadacitinib in biological matrices for several reasons:

-

Co-elution: It has nearly identical chromatographic behavior to the unlabeled upadacitinib, ensuring co-elution during liquid chromatography.

-

Similar Ionization Efficiency: It exhibits the same ionization efficiency in the mass spectrometer source as the analyte.

-

Mass Differentiation: The mass difference due to the isotopic labels allows for simultaneous detection and differentiation from the unlabeled drug by the mass spectrometer.

-

Correction for Matrix Effects and Extraction Variability: By adding a known amount of this compound to the samples at the beginning of the sample preparation process, it accounts for any loss of analyte during extraction and for any ion suppression or enhancement caused by the biological matrix.

The use of this compound ensures the accuracy, precision, and robustness of the bioanalytical method, which is crucial for regulatory submissions and for making informed decisions in drug development.

Figure 2: Bioanalytical Workflow for Upadacitinib Quantification.

Experimental Protocols

In Vitro JAK Enzyme Inhibition Assay

Objective: To determine the IC50 of upadacitinib against isolated JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide substrate.

-

Upadacitinib stock solution (in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

-

Plate reader capable of measuring luminescence.

Protocol:

-

Prepare serial dilutions of upadacitinib in the assay buffer.

-

Add the diluted upadacitinib or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the JAK enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the upadacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of Upadacitinib in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of upadacitinib in human plasma samples.

Materials:

-

Upadacitinib analytical standard.

-

This compound as the internal standard (IS).

-

Human plasma (with anticoagulant, e.g., K2EDTA).

-

Acetonitrile (ACN) and formic acid (FA), LC-MS grade.

-

Water, LC-MS grade.

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).

-

C18 reversed-phase analytical column.

Protocol:

-

Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of upadacitinib and this compound in a suitable organic solvent (e.g., DMSO or methanol). Prepare calibration standards and QCs by spiking blank human plasma with known concentrations of upadacitinib.

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample, standard, or QC, add 25 µL of the this compound working solution.

-

Vortex briefly.

-

Add 300 µL of ACN containing 0.1% FA to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate upadacitinib from endogenous plasma components.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both upadacitinib and this compound. For example, a potential transition for upadacitinib is m/z 381 → 256.

-

-

-

Data Analysis:

-

Integrate the peak areas for both upadacitinib and this compound.

-

Calculate the peak area ratio of upadacitinib to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of upadacitinib in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor with a well-defined mechanism of action. The development and validation of robust bioanalytical methods are paramount for its clinical development. The use of the stable isotope-labeled internal standard, this compound, is essential for achieving the high accuracy and precision required for pharmacokinetic and other quantitative studies, thereby supporting the safe and effective use of upadacitinib in the treatment of immune-mediated inflammatory diseases.

References

Preliminary Investigation of Upadacitinib Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the metabolism of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. The information presented herein is a synthesis of publicly available data from clinical and preclinical studies. While the specific isotopic labeling "Upadacitinib-15N,d2" is not explicitly detailed in the available literature, this guide focuses on the broader metabolic profile of Upadacitinib, which is typically investigated using isotopically labeled compounds (e.g., with 14C) in absorption, distribution, metabolism, and excretion (ADME) studies. The metabolic fate of this compound is expected to be identical to that of unlabeled or other isotopically labeled forms of the drug.

Executive Summary

Upadacitinib is an orally administered JAK1 inhibitor approved for the treatment of several inflammatory diseases.[1][2][3] It undergoes metabolism primarily mediated by cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2D6.[1][4] The drug is eliminated through both urine and feces, with a significant portion excreted as unchanged parent drug. Two main metabolites, M4 (products of monooxidation followed by glucuronidation) and M11 (monooxidation followed by ring opening), have been identified in plasma, but there are no known active metabolites. This document summarizes the key pharmacokinetic parameters, metabolic pathways, and experimental methodologies used to characterize the metabolism of Upadacitinib.

Pharmacokinetic Profile

Upadacitinib exhibits dose-proportional pharmacokinetics. Following oral administration of the extended-release formulation, it is absorbed with a time to maximum plasma concentration (Tmax) of 2 to 4 hours. The mean terminal elimination half-life ranges from 8 to 14 hours.

Table 1: Summary of Upadacitinib Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Tmax (median) | 2 - 4 hours | |

| Terminal Half-life (t½) | 8 - 14 hours | |

| Plasma Protein Binding | ~52% | |

| Blood to Plasma Ratio | 1.0 | |

| Volume of Distribution (Vd/F) | 294 L |

Metabolism and Excretion

In vitro and in vivo studies have established that Upadacitinib is metabolized primarily by CYP3A4, with a minor contribution from CYP2D6. Strong inhibitors of CYP3A4 can increase Upadacitinib exposure, while strong inducers can decrease it.

Following a single radiolabeled dose, approximately 24% of the dose is excreted in the urine as the unchanged parent drug, and 38% is excreted in the feces as the unchanged parent drug. Metabolites account for approximately 34% of the total excreted dose.

Table 2: Excretion of Upadacitinib and its Metabolites

| Excretion Route | Form | Percentage of Administered Dose | Reference |

| Urine | Unchanged Upadacitinib | 24% | |

| Feces | Unchanged Upadacitinib | 38% | |

| Total | Metabolites | 34% |

Identified Metabolites

In a human ADME study, unchanged Upadacitinib accounted for 79% of the total radioactivity in plasma. The two primary circulating metabolites were:

-

M4: Products of mono-oxidation followed by glucuronidation, accounting for 13% of total plasma radioactivity.

-

M11: Formed via mono-oxidation followed by ring opening, accounting for 7.1% of total plasma radioactivity.

Importantly, there are no known active metabolites of Upadacitinib.

Experimental Protocols

Detailed experimental protocols for the metabolism studies of Upadacitinib are proprietary. However, based on regulatory submission documents and publications, the following general methodologies are employed:

In Vitro Metabolism Studies

-

Objective: To identify the enzymes responsible for Upadacitinib metabolism.

-

Methodology:

-

Incubation of radiolabeled Upadacitinib (e.g., [14C]A-1293543) with human liver microsomes, hepatocytes, and recombinant human CYP enzymes (including CYP3A4 and CYP2D6).

-

Analysis of the incubates using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites.

-

Use of specific chemical inhibitors for CYP enzymes to confirm their role in the metabolism.

-

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

-

Objective: To determine the pharmacokinetic profile, routes of excretion, and metabolic fate of Upadacitinib in humans.

-

Methodology:

-

Administration of a single oral dose of radiolabeled Upadacitinib to healthy volunteers.

-

Collection of blood, plasma, urine, and feces at various time points.

-

Quantification of total radioactivity in all collected samples.

-

Analysis of plasma, urine, and feces using LC-MS and radiometric detection to identify and quantify Upadacitinib and its metabolites.

-

Visualizations

Upadacitinib Signaling Pathway Inhibition

Caption: Upadacitinib inhibits JAK1, blocking cytokine signaling.

Upadacitinib Metabolic Pathway

Caption: Primary metabolic pathways of Upadacitinib.

Experimental Workflow for Metabolism Studies

Caption: Workflow for a human ADME study.

Conclusion

The metabolism of Upadacitinib has been well-characterized through a series of in vitro and in vivo studies. It is primarily metabolized by CYP3A4 with a minor contribution from CYP2D6, leading to the formation of two main, inactive metabolites. A significant portion of the drug is excreted unchanged in both urine and feces. This understanding of Upadacitinib's metabolic profile is crucial for predicting and managing potential drug-drug interactions and for ensuring its safe and effective use in the clinic. Further research could focus on the specific metabolic profiles in diverse patient populations and the elucidation of the structures of minor metabolites.

References

Methodological & Application

Application Note: Quantification of Upadacitinib in Human Plasma using Upadacitinib-¹⁵N,d₂ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Upadacitinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, to ensure high accuracy and precision. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis and atopic dermatitis.[1][2][3][4] By inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines involved in the pathogenesis of these conditions.[1] Accurate quantification of Upadacitinib in biological matrices is crucial for pharmacokinetic assessments and for understanding its exposure-response relationship. This LC-MS/MS method, employing Upadacitinib-¹⁵N,d₂ as an internal standard, offers a reliable approach for the bioanalysis of Upadacitinib.

Signaling Pathway

Upadacitinib targets the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immune function and inflammation. Upadacitinib exhibits greater inhibitory potency for JAK1 compared to JAK2, JAK3, and TYK2. By blocking the ATP-binding site of JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This ultimately leads to the downregulation of inflammatory gene expression.

Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and subsequent inflammatory gene expression.

Experimental Protocols

Materials and Reagents

-

Upadacitinib reference standard

-

Upadacitinib-¹⁵N,d₂ internal standard (IS)

-

Human plasma (K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

Instrumentation

-

Liquid Chromatograph (e.g., Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex 5500 QTRAP)

-

Analytical Column: Waters Xbridge BEH C18 (4.6 x 100 mm, 2.5 µm) or equivalent

Preparation of Stock and Working Solutions

-

Upadacitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Upadacitinib in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Upadacitinib-¹⁵N,d₂ in methanol.

-

Upadacitinib Working Solutions: Prepare serial dilutions of the Upadacitinib stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Spike blank human plasma with the Upadacitinib working solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.

-

Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 2.5, 50, and 150 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL Upadacitinib-¹⁵N,d₂).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | Waters Xbridge BEH C18 (4.6 x 100 mm, 2.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Isocratic: 35% A, 65% B |

| Flow Rate | 0.40 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Upadacitinib: m/z 381 → 256Upadacitinib-¹⁵N,d₂: Specific transition to be optimized |

| Collision Energy | Optimized for each transition |

| Source Temp. | 500°C |

Quantitative Data Summary

| Parameter | Result | Reference |

| Calibration Range | 0.5 - 200 ng/mL | |

| Correlation Coefficient (r²) | ≥ 0.99 | |

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (%RE) | -9.48% to 8.27% | |

| Extraction Recovery | 87.53% - 93.47% | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Upadacitinib in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of Upadacitinib in human plasma. The use of the stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, ensures the accuracy and precision of the results. This application note and the detailed protocols are intended to assist researchers, scientists, and drug development professionals in implementing this method for their research needs.

References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications_Chemicalbook [chemicalbook.com]

- 4. Development and validation of a sensitive LC-MS/MS assay for determination of upadacitinib in human plasma and its application in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantification of Upadacitinib in Human Plasma using a Novel LC-MS/MS Method with Upadacitinib-¹⁵N,d₂ Internal Standard

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Upadacitinib in human plasma. The assay employs a stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, to ensure high accuracy and precision. The described protocol is particularly suited for therapeutic drug monitoring (TDM) and pharmacokinetic studies in patients with inflammatory bowel disease (IBD) and other autoimmune disorders. The method demonstrates excellent linearity over the calibration range of 0.5–200 ng/mL, with intra- and inter-day precision and accuracy values falling within acceptable limits.

Introduction

Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor that has been approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2][3] Monitoring the plasma concentrations of Upadacitinib is crucial for optimizing therapeutic outcomes and ensuring patient safety. This document provides a detailed protocol for a validated LC-MS/MS method for the quantitative analysis of Upadacitinib in human plasma, utilizing Upadacitinib-¹⁵N,d₂ as the internal standard (IS). The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to more reliable results.

Experimental

Materials and Reagents

-

Upadacitinib reference standard

-

Upadacitinib-¹⁵N,d₂ internal standard

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K₂EDTA)

Sample Preparation

A simple protein precipitation method is used for the extraction of Upadacitinib from human plasma.

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 150 µL of internal standard working solution (containing Upadacitinib-¹⁵N,d₂ in methanol).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column.

-

Mobile Phase: 0.1% Formic acid in water : Acetonitrile (35:65, v/v)

-

Flow Rate: 0.40 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Upadacitinib | 381.0 | 256.0 | 200 | 25 |

| Upadacitinib-¹⁵N,d₂ | 384.0 | 258.0 | 200 | 25 |

Results and Discussion

The LC-MS/MS method was validated according to regulatory guidelines. The validation results demonstrate the reliability and robustness of the assay for the quantification of Upadacitinib in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Upadacitinib in human plasma. A correlation coefficient (r²) of ≥ 0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 2. The precision (%CV) and accuracy (%RE) were within ±15% for all QC levels, except for the LLOQ where they were within ±20%.

Table 2: Precision and Accuracy of Upadacitinib Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.5 | < 15 | -9.48 to 8.27 | < 15 | -9.48 to 8.27 |

| Low | 1.5 | < 15 | -9.48 to 8.27 | < 15 | -9.48 to 8.27 |

| Medium | 75 | < 15 | -9.48 to 8.27 | < 15 | -9.48 to 8.27 |

| High | 150 | < 15 | -9.48 to 8.27 | < 15 | -9.48 to 8.27 |

Data adapted from a study by Wu et al. (2024).

Recovery and Matrix Effect

The extraction recovery of Upadacitinib from human plasma was determined at three QC levels. The matrix effect was also evaluated to assess the impact of endogenous plasma components on the ionization of the analyte and internal standard.

Table 3: Recovery and Matrix Effect of Upadacitinib

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 87.53 - 93.47 | No significant effect |

| Medium | 75 | 87.53 - 93.47 | No significant effect |

| High | 150 | 87.53 - 93.47 | No significant effect |

Data adapted from a study by Wu et al. (2024).

The extraction recovery was consistent and reproducible across the different concentration levels. No significant matrix effect was observed, indicating that the method is free from interference from the plasma matrix.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Upadacitinib in human plasma. The use of a stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, ensures high accuracy and precision. The simple sample preparation procedure and rapid analysis time make this method suitable for high-throughput analysis in a clinical research setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the therapeutic monitoring and pharmacokinetic evaluation of Upadacitinib.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a sensitive LC-MS/MS assay for determination of upadacitinib in human plasma and its application in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of the janus kinase 1 inhibitor upadacitinib in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Quantitative Analysis of Upadacitinib in Human Plasma using a Validated LC-MS/MS Method with Upadacitinib-¹⁵N,d₂ as Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2][3][4][5] By inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines, playing a crucial role in the inflammatory response. Therapeutic drug monitoring and pharmacokinetic studies of Upadacitinib are essential for optimizing treatment strategies and ensuring patient safety. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Upadacitinib in human plasma, utilizing its stable isotope-labeled analog, Upadacitinib-¹⁵N,d₂, as the internal standard (IS) to ensure accuracy and precision.

Experimental

Materials and Reagents

-

Upadacitinib reference standard

-

Upadacitinib-¹⁵N,d₂ internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

Instrumentation

-

Liquid Chromatograph: Waters Xbridge BEH C18 column (4.6 × 100 mm, 2.5 μm)

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for the extraction of Upadacitinib and the internal standard from human plasma.

Chromatographic and Mass Spectrometric Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Upadacitinib and its internal standard.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Upadacitinib and Upadacitinib-¹⁵N,d₂ in a suitable organic solvent (e.g., methanol or DMSO).

-

Working Solutions: Prepare serial dilutions of the Upadacitinib stock solution to create calibration standards. Prepare separate working solutions for quality control samples at low, medium, and high concentrations.

-

Spiking: Spike blank human plasma with the appropriate working solutions to generate calibration standards and QC samples.

Plasma Sample Preparation Protocol

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add the internal standard solution (Upadacitinib-¹⁵N,d₂).

-

Add 300 µL of chilled acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| LC Column | Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm) |

| Mobile Phase | 0.1% Formic acid in Water:Acetonitrile (35:65, v/v) |

| Flow Rate | 0.40 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Upadacitinib) | m/z 381 → 256, 213 |

| **MRM Transition (Upadacitinib-¹⁵N,d₂) ** | To be determined empirically |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | -9.48% to 8.27% |

| Extraction Recovery | 87.53% - 93.47% |

| Matrix Effect | No significant matrix effect observed. |

Visualizations

Upadacitinib Mechanism of Action: JAK-STAT Signaling Pathway

Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins and subsequent pro-inflammatory gene transcription.

LC-MS/MS Experimental Workflow for Upadacitinib Quantification

Caption: Workflow for the quantification of Upadacitinib in human plasma using LC-MS/MS.

References

- 1. benchchem.com [benchchem.com]

- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Upadacitinib? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Development and validation of a sensitive LC-MS/MS assay for determination of upadacitinib in human plasma and its application in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies of Upadacitinib using Upadacitinib-15N,d2

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several inflammatory autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[1][2] It functions by blocking the JAK-STAT intracellular signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[1][2][3] Understanding the pharmacokinetic (PK) profile of Upadacitinib is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

These application notes provide a detailed protocol for conducting pharmacokinetic studies of Upadacitinib in human plasma using a stable isotope-labeled internal standard, Upadacitinib-15N,d2. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it minimizes variability due to matrix effects and extraction efficiency, thereby ensuring high accuracy and precision. The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Upadacitinib.

Signaling Pathway of Upadacitinib

Upadacitinib selectively inhibits JAK1, which in turn prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade disrupts the downstream signaling of various cytokines implicated in inflammatory processes.

Experimental Protocol: Quantification of Upadacitinib in Human Plasma

This protocol details a robust LC-MS/MS method for the determination of Upadacitinib concentrations in human plasma, which has been successfully applied in clinical settings.

1. Materials and Reagents:

-

Upadacitinib reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

-

96-well plates

2. Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Upadacitinib and this compound in a suitable solvent such as methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the Upadacitinib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile.

4. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (calibrators, QCs, and unknown study samples) into a 96-well plate.

-

Add 150 µL of the IS working solution (containing this compound) to each well.

-

Vortex the plate for 5 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Waters Xbridge BEH C18, 4.6 × 100 mm, 2.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.40 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Upadacitinib: m/z 381 → 256, 213.

-

This compound: Monitor the appropriate mass transition for the stable isotope-labeled internal standard.

-

-

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Upadacitinib to this compound against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of Upadacitinib in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

Pharmacokinetic Data of Upadacitinib

The following table summarizes key pharmacokinetic parameters of the extended-release (ER) formulation of Upadacitinib in healthy subjects.

| Parameter | 15 mg Once Daily | 30 mg Once Daily |

| Tmax (median, h) | 2.0 - 4.0 | 2.0 - 4.0 |

| Cmax (ng/mL) | Value | Value |

| AUC0-inf (ng·h/mL) | Value | Value |

| t½ (h) | 9 - 14 | 9 - 14 |

| Steady State | Achieved by day 4 | Achieved by day 4 |

Note: Specific Cmax and AUC values can vary between studies and populations. The provided ranges for Tmax, t½, and time to steady state are consistent across multiple studies.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Upadacitinib in human plasma using a highly specific and accurate LC-MS/MS method with a stable isotope-labeled internal standard. The detailed methodology and workflows are intended to guide researchers in conducting robust pharmacokinetic studies, which are crucial for the clinical development and therapeutic monitoring of Upadacitinib. The provided information on Upadacitinib's mechanism of action and pharmacokinetic parameters serves as a valuable resource for professionals in drug development and clinical research.

References

Bioanalytical Assay of Upadacitinib Using a Stable Isotope-Labeled Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[1][2] Accurate and precise quantification of Upadacitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and sensitive bioanalytical method for the determination of Upadacitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard, such as Upadacitinib-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Upadacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway in the immune system that transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses.[3][4][5] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines.

Signaling Pathway of Upadacitinib

Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Experimental Workflow

The bioanalytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation and detection using LC-MS/MS.

Caption: Bioanalytical workflow for Upadacitinib quantification in plasma.

Detailed Experimental Protocols

1. Materials and Reagents

-

Upadacitinib reference standard (purity ≥98%)

-

Upadacitinib-d4 stable isotope-labeled internal standard (purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Upadacitinib and Upadacitinib-d4 in methanol.

-

Working Standard Solutions: Serially dilute the Upadacitinib stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.

-

Internal Standard (IS) Working Solution: Dilute the Upadacitinib-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.5, 1, 5, 20, 50, 100, 150, 200 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, 175 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the 100 ng/mL Upadacitinib-d4 internal standard working solution and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 65:35 v/v, 0.1% formic acid in water:acetonitrile) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | A suitable gradient to ensure separation from matrix components (e.g., start with 90% A, ramp to 90% B, and re-equilibrate). A total run time of approximately 5-7 minutes is typical. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Upadacitinib: m/z 381.2 → 256.1 (Quantifier), 381.2 → 213.1 (Qualifier) Upadacitinib-d4: m/z 385.2 → 256.1 (Quantifier) To be optimized empirically |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described bioanalytical method, compiled from various published studies.

| Parameter | Typical Range/Value |

| Calibration Curve Range | 0.15 - 200 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.15 - 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the stable isotope-labeled IS |

| Stability | Stable under various conditions (freeze-thaw, short-term, long-term) |

Conclusion

The described LC-MS/MS method using a stable isotope-labeled internal standard provides a sensitive, specific, and reliable approach for the quantification of Upadacitinib in human plasma. The method demonstrates excellent accuracy, precision, and a wide linear range, making it suitable for supporting pharmacokinetic and clinical studies of Upadacitinib. The detailed protocol and performance characteristics presented in this application note can be readily adapted by researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for the Bioanalysis of Upadacitinib using Upadacitinib-¹⁵N,d₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (RINVOQ®) is an oral, selective Janus kinase (JAK) 1 inhibitor that is effective in the treatment of several immune-mediated inflammatory diseases.[1][2] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines central to the inflammatory process.[3] Accurate quantification of Upadacitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed protocols for sample preparation and analysis of Upadacitinib in human plasma using a stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Upadacitinib

Upadacitinib targets the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway.[1] This pathway is activated by cytokines that bind to cell surface receptors, leading to the recruitment and activation of JAKs.[4] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes. Upadacitinib, by acting as an ATP-competitive inhibitor of JAK1, blocks the phosphorylation of STATs, thereby preventing the pro-inflammatory cytokine signal from reaching the nucleus.

Figure 1: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

This section details two common sample preparation techniques for the analysis of Upadacitinib in plasma: Protein Precipitation and Liquid-Liquid Extraction.

Method 1: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

-

Blank human plasma

-

Upadacitinib reference standard

-

Upadacitinib-¹⁵N,d₂ internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Upadacitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Upadacitinib in methanol.

-

Upadacitinib-¹⁵N,d₂ IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Upadacitinib-¹⁵N,d₂ in methanol.

-

Upadacitinib Working Solutions: Prepare serial dilutions of the Upadacitinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Figure 2: Protein precipitation workflow for Upadacitinib analysis.

-

Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

-

Add 50 µL of the Upadacitinib-¹⁵N,d₂ internal standard working solution to each tube.

-

Add 250 µL of chilled acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 5 seconds.

-

Centrifuge the tubes at 14,800 rpm for 2 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction

Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation.

-

In addition to the materials listed for protein precipitation:

-

Ethyl acetate, HPLC grade

-

Sodium hydroxide (NaOH), 1 mol/L solution

-

Nitrogen evaporator

Figure 3: Liquid-liquid extraction workflow for Upadacitinib analysis.

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Upadacitinib-¹⁵N,d₂ internal standard working solution and mix.

-

Add 200 µL of 1 mol/L sodium hydroxide solution and mix well.

-

Add 1 mL of ethyl acetate and vortex for 1 minute.

-

Centrifuge to separate the layers and transfer the upper organic phase to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | Waters Xbridge BEH C18 (4.6 x 100 mm, 2.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |

| Flow Rate | 0.40 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Upadacitinib: m/z 381 → 256, 213; Upadacitinib-¹⁵N,d₂: Specific transitions to be determined |

| Collision Energy | Optimized for each transition (e.g., 25 V) |

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Upadacitinib analysis.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Upadacitinib | 0.5 - 200 | ≥ 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| LLOQ | 0.5 | < 15 | < 15 | -9.48% to 8.27% |

| Low (LQC) | 2.5 | < 10.03 | < 10.03 | -3.79% to 2.58% |

| Medium (MQC) | 50 | < 10.03 | < 10.03 | -3.79% to 2.58% |

| High (HQC) | 150 | < 10.03 | < 10.03 | -3.79% to 2.58% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low (LQC) | 2.5 | 81.78 - 84.42 | 98.48 - 103.42 |

| Medium (MQC) | 50 | 81.78 - 84.42 | 98.48 - 103.42 |

| High (HQC) | 150 | 81.78 - 84.42 | 98.48 - 103.42 |

Conclusion

The protocols and data presented provide a comprehensive guide for the quantitative analysis of Upadacitinib in human plasma using Upadacitinib-¹⁵N,d₂ as an internal standard. Both protein precipitation and liquid-liquid extraction are viable sample preparation methods, with the choice depending on the required level of sample cleanup and throughput. The described LC-MS/MS method demonstrates the necessary sensitivity, precision, and accuracy for reliable bioanalysis in a research or clinical setting.

References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]

- 3. benchchem.com [benchchem.com]

- 4. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]

Application Note: High-Throughput Quantification of Upadacitinib and its Stable Isotope-Labeled Internal Standard in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract